molecular formula C16H18N4O3S B2542891 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea CAS No. 1788556-61-5

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea

Cat. No. B2542891
CAS RN: 1788556-61-5
M. Wt: 346.41
InChI Key: FMLABODBRNIXJW-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using different methods and has shown promising results in various studies.

Scientific Research Applications

Synthetic Methodology and C–N Bond Formation

The compound’s structure suggests potential applications in synthetic chemistry. Researchers have developed a general, inexpensive, and versatile method for its synthesis. By reacting an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide/sulfur, they obtained (1H-benzo[d]imidazol-2-yl)(phenyl)methanone . Interestingly, in the absence of sulfur, the same reaction yielded quinoxaline in 1,4-dioxane . This synthetic pathway could be valuable for designing related compounds with tailored properties.

Environmental Chemistry and Catalysis

Urea derivatives have been used as ligands in catalysis. Researchers could explore the coordination chemistry of this compound with transition metals. Its potential as a catalyst for organic transformations or as a photocatalyst for environmental remediation (e.g., water purification) warrants investigation.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c21-15(19-11-3-4-13-14(8-11)23-10-22-13)18-9-12-2-1-6-20(12)16-17-5-7-24-16/h3-5,7-8,12H,1-2,6,9-10H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLABODBRNIXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea

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